molecular formula C23H20N4O B5071766 bis(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol

bis(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol

Cat. No.: B5071766
M. Wt: 368.4 g/mol
InChI Key: VCNVRFKYHNHSNZ-UHFFFAOYSA-N
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Description

Bis(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol is a compound that belongs to the broad group of benzimidazoles . Benzimidazoles are well-known compounds that contain nitrogen atoms in their structure and can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

The synthesis of bis(benzimidazoles) has been a topic of interest in recent years . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a similar compound, has been reported . This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides . Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a related compound, have been conducted using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

Benzimidazoles can be utilized in various chemical reactions due to their unique structure . They can be used for spectral and catalytic properties . The biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Mechanism of Action

The mechanism of action of benzimidazoles is often related to their ability to mimic properties of DNA bases . They show a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities .

Future Directions

The future directions for bis(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Moreover, benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics .

Properties

IUPAC Name

bis(1-methylbenzimidazol-2-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-26-19-14-8-6-12-17(19)24-21(26)23(28,16-10-4-3-5-11-16)22-25-18-13-7-9-15-20(18)27(22)2/h3-15,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNVRFKYHNHSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=NC5=CC=CC=C5N4C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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